molecular formula C11H9NO B070160 2-(Quinolin-8-YL)acetaldehyde CAS No. 191228-36-1

2-(Quinolin-8-YL)acetaldehyde

Cat. No. B070160
CAS RN: 191228-36-1
M. Wt: 171.19 g/mol
InChI Key: KMQUEYCXLBJMET-UHFFFAOYSA-N
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Description

2-(Quinolin-8-YL)acetaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its chemical name 2-(quinolin-8-yl)acetaldehyde .


Synthesis Analysis

The synthesis of 2-(Quinolin-8-YL)acetaldehyde can be achieved through a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2 (quinoline‐8‐yl) 3‐methylbenzaldehydes and 1‐naphthaldehydes . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-YL)acetaldehyde consists of a quinoline ring attached to an acetaldehyde group . The exact mass of the molecule is 171.06800 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-8-YL)acetaldehyde include a predicted boiling point of 331.8±17.0 °C, a predicted density of 1.165±0.06 g/cm3, and a predicted pKa of 4.36±0.17 .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Chabukswar et al. (2012) described the synthesis of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one derivatives from 7-acetaldehyde-8-hydroxy quinoline. These compounds were evaluated for their antibacterial activity, showing significant potential with minimum inhibitory concentration (MIC) values of 100 µg/ml for compounds with higher zones of inhibition (Chabukswar et al., 2012).

  • Role in Alcoholism : Cohen & Collins (1970) investigated the condensation of epinephrine and norepinephrine with acetaldehyde, leading to the formation of tetrahydroisoquinoline alkaloids. This study suggested a potential role of such alkaloids in altering behavior during and after alcohol ingestion (Cohen & Collins, 1970).

  • Quinoline Synthesis : Kobayashi et al. (2004) described an efficient method for synthesizing quinoline derivatives by treating 2-isocyanostyrene derivatives with aldehydes. This method is relevant for the synthesis of quinolines with various substituents (Kobayashi et al., 2004).

  • Synthesis of Carbaldehyde Dimethyl Acetals : Liu et al. (2013) presented a method for cross-coupling quinoxalines with methanol, leading to 2-quinoxalinyl carbaldehyde dimethyl acetals. This process involved multiple bond cleavages and formations between methanol and N-heterocycles (Liu et al., 2013).

  • Fluorescent Sensor Development : Zhou et al. (2012) developed a fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms for selectively detecting Cd(2+) ions. This sensor could distinguish Cd(2+) from Zn(2+) ions using different sensing mechanisms (Zhou et al., 2012).

  • Chemistry of 2-Chloroquinoline-3-Carbaldehyde : Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation. This review highlighted the versatility and applications of these compounds in synthetic and medicinal chemistry (Hamama et al., 2018).

  • Synthesis of Quinoline Derivatives : Zhao et al. (2007) developed a method for synthesizing 4-functionalized quinoline derivatives, a process involving a one-pot reaction with various arylamines and aldehydes (Zhao et al., 2007).

Future Directions

Quinoline derivatives, such as 2-(Quinolin-8-YL)acetaldehyde, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This could be a potential future direction for the research and development of 2-(Quinolin-8-YL)acetaldehyde and similar compounds.

properties

IUPAC Name

2-quinolin-8-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQUEYCXLBJMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627123
Record name (Quinolin-8-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-8-YL)acetaldehyde

CAS RN

191228-36-1
Record name (Quinolin-8-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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